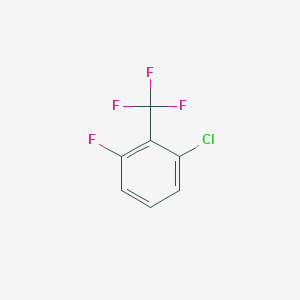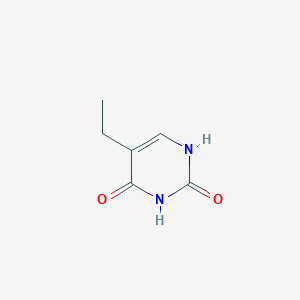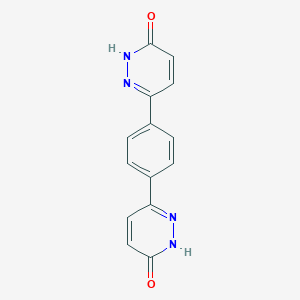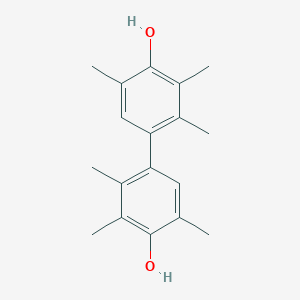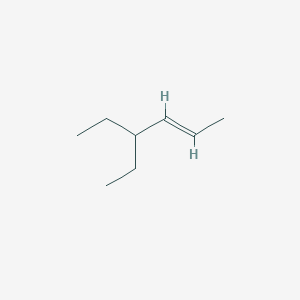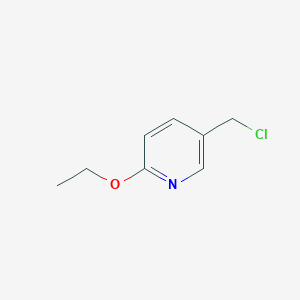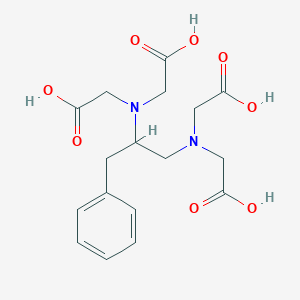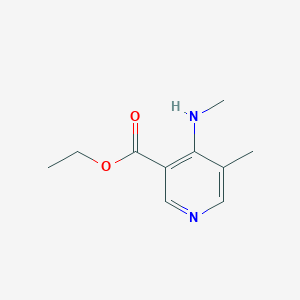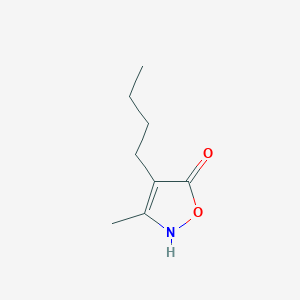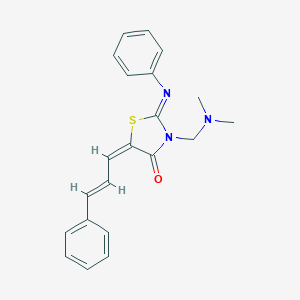
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as DCT or DCTN and belongs to the thiazolidinone family of compounds. DCT has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of DCT is not fully understood. However, it is believed that DCT induces apoptosis in cancer cells by activating the intrinsic pathway. DCT has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
DCT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DCT has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival and proliferation. In addition, DCT has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCT in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations of using DCT is its poor solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on DCT. One potential direction is to investigate the synergistic effects of DCT with other anticancer agents. Another direction is to explore the potential of DCT as a drug candidate for the treatment of inflammatory diseases. Additionally, the development of novel formulations of DCT with improved solubility and bioavailability is an area of future research.
Synthesemethoden
The synthesis of DCT involves the reaction of cinnamaldehyde, phenylhydrazine, and dimethylamine with thiosemicarbazide in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DCT has been extensively studied for its anticancer properties. In vitro studies have shown that DCT induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. DCT has also been shown to inhibit cancer cell proliferation and migration.
DCT has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DCT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
104123-89-9 |
|---|---|
Produktname |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molekularformel |
C21H21N3OS |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(5E)-3-[(dimethylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3OS/c1-23(2)16-24-20(25)19(15-9-12-17-10-5-3-6-11-17)26-21(24)22-18-13-7-4-8-14-18/h3-15H,16H2,1-2H3/b12-9+,19-15+,22-21? |
InChI-Schlüssel |
DVJSNCOJTQVDNK-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Synonyme |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidi none |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
